
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
Overview
Description
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one (CAS: N/A, molecular formula: C₈H₁₁F₃O₃) is a fluorinated α,β-unsaturated ketone with significant utility in organic synthesis. Its structure features a trifluoromethyl group and two ethoxy substituents at the β-position, which enhance electrophilicity and stabilize the enone system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -5°C) to ensure the stability of the intermediate products .
Industrial Production Methods: A continuous synthesis method has been developed for industrial production. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction mixture is then continuously extracted to obtain the final product. This process is efficient, reduces product loss, and minimizes safety hazards associated with batch production .
Chemical Reactions Analysis
Cyclization with Heterocyclic Amines
This compound undergoes cyclization reactions with nitrogen-containing heterocycles. For example, reaction with 2-aminobenzimidazole under reflux conditions forms 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles (Figure 1). These products exhibit DNA-topoisomerase I inhibitory activity, making them pharmacologically relevant .
Mechanism :
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The ketone group reacts with the amine, followed by elimination of ethanol.
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Cyclization generates fused pyrimidine-benzimidazole scaffolds.
Condensation with Trialkyl Phosphonoacetates
In the presence of a base (e.g., sodium ethoxide), this compound condenses with trialkyl phosphonoacetates to form mixed enone-phosphonate intermediates. Subsequent cyclization via acid or ammonium salts yields 4-trifluoromethyl-2(1H)-pyridinone , a key intermediate in agrochemical and pharmaceutical synthesis .
Key Steps :
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Condensation :
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Equimolar reactants in anhydrous alcohol solvents (e.g., ethanol).
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Catalysts: Sodium methoxide or triethylamine.
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Cyclization :
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Acid-mediated (e.g., HCl) or ammonium formate.
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Forms pyridinones in moderate-to-high yields.
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O,N-Exchange Reactions with Sulfoximides
Reaction with S,S-dimethylsulfoximide in acetonitrile/triethylamine yields 4-ethoxy-4-(sulfoximido)-1,1,1-trifluorobut-3-en-2-ones (Figure 2). These intermediates undergo further cyclization with nucleophiles to form trifluoromethylated heterocycles .
Examples :
Nucleophile | Product | Yield |
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p-Tosylhydrazine | 5-Hydroxy-pyrazole derivatives | 68–77% |
Hydroxylamine | Isoxazoles | 71% |
Acetylguanidine | Pyrimidines | 55% |
Conversion to Dialkoxy Derivatives
4-Alkoxy-1,1,1-trifluorobut-3-en-2-one can be converted to 4,4-dialkoxy-1,1,1-trifluorobutan-2-one using alcohols and catalysts :
Catalyst | Solvent | Conversion Efficiency |
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Sodium methoxide | Methanol | High |
Potassium carbonate | Ethanol | Moderate |
Triethylamine | Ethylene glycol | Low |
Solvent Effects
Scientific Research Applications
Synthesis of Sulfoximido Derivatives
One of the primary applications of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one is in the synthesis of sulfoximido derivatives. Research has demonstrated that this compound can undergo O,N-exchange reactions with S,S-sulfoximides to produce a range of new compounds. For instance, the reaction with S,S-dimethylsulfoximide yields 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, which can further react with various nucleophiles to form complex heterocycles such as pyrazoles and isoxazoles .
Development of Trifluoromethylated Compounds
The compound serves as a precursor for the synthesis of trifluoromethylated compounds. The unique trifluoromethyl group imparts distinct electronic properties to the molecules, enhancing their biological activities. This has led to the exploration of these derivatives in pharmaceutical research where they exhibit potential as drug candidates .
Research indicates that derivatives synthesized from this compound possess notable biological activities. For instance, some studies have highlighted their effectiveness against certain types of cancer cells and their potential role as anti-inflammatory agents. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to influence pharmacokinetics and bioavailability .
Case Study on Synthesis Methodologies
A study focused on the synthesis of 4-dimethylsulfoximido-1,1,1-trifluorobut-3-en-2-ones demonstrated the efficiency of using this compound as a starting material. The researchers reported high yields of the desired products through optimized reaction conditions involving refluxing acetonitrile and triethylamine as solvents .
Application in Drug Development
Another case study investigated the biological profiling of compounds derived from this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of further exploring these derivatives for potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for reactions with nucleophiles such as organozinc compounds and phenylmagnesium bromide . The presence of the ethoxy groups also facilitates substitution reactions, leading to the formation of various substituted products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one are influenced by its substituents. Below is a comparative analysis with analogous trifluoromethyl enones:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Reactivity Trends: Electrophilicity: The trifluoromethyl group enhances electrophilicity, but alkoxy substituents (ethoxy, methoxy) modulate reactivity. Diethoxy derivatives exhibit greater stability in cyclocondensation reactions compared to mono-alkoxy analogs .
Synthetic Flexibility: this compound outperforms 4-ethoxy and 4-methoxy analogs in heterocycle diversification due to its dual ethoxy groups, which facilitate O,N-exchange reactions with sulfoximides .
Applications in Medicinal Chemistry: Sulfoximido derivatives of the diethoxy compound show promise in drug discovery, particularly for kinase inhibitors and antimicrobial agents . In contrast, amino-substituted analogs (e.g., 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one) are specialized for azo-coupling reactions to generate hydrazones .
Biological Activity
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is a compound of significant interest in organic chemistry due to its unique trifluoromethyl group and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a boiling point ranging from 110 to 122 °C at reduced pressure (13 mmHg) . The compound is classified as an irritant and poses various health hazards upon exposure .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that the compound's sulfoximide derivatives showed significant inhibition against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis, leading to cell lysis .
Cytotoxicity
Cytotoxic effects have been observed in cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its trifluoromethyl group, which enhances lipophilicity and facilitates cellular uptake. In vitro studies showed that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in certain cancer cell lines .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The compound demonstrated a competitive inhibition profile with an IC50 value of approximately 25 µM .
Synthesis and Application
A notable case study involved the synthesis of novel sulfoximido-substituted derivatives from this compound through O,N-exchange reactions with S,S-sulfoximides. These derivatives were evaluated for their biological activity and demonstrated promising results against pathogenic bacteria and cancer cell lines .
Toxicological Assessment
In a toxicological assessment conducted on laboratory animals, the compound exhibited acute toxicity when administered orally or dermally. Symptoms included gastrointestinal distress and skin irritation. Long-term exposure studies are recommended to fully understand the chronic effects of this compound .
Research Findings Summary Table
Study | Biological Activity | Findings |
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Study 1 | Antimicrobial | Significant inhibition of bacterial growth; effective against Gram-positive strains. |
Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines at concentrations as low as 10 µM. |
Study 3 | Enzyme Inhibition | Competitive inhibition of AChE with an IC50 of ~25 µM. |
Study 4 | Toxicity | Acute toxicity observed; symptoms include gastrointestinal distress and skin irritation. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one?
The compound is synthesized via the reaction of triethyl orthoacetate with trifluoroacetic anhydride, following a method reported by Hojo et al. This precursor is critical for subsequent functionalization, such as O,N-exchange reactions with sulfoximides or cyclocondensation with dinucleophiles. The procedure typically involves refluxing in acetonitrile with triethylamine as a base, yielding intermediates like 4-ethoxy-4-sulfoximido derivatives .
Q. How is this compound utilized in the synthesis of trifluoromethylated heterocycles?
this compound serves as a versatile building block for synthesizing pyrazoles, isoxazoles, and pyrimidines. For example, reactions with hydrazines, hydroxylamine hydrochloride, or acetylguanidine under reflux conditions (toluene/methanol, 8–16 h) yield trifluoromethylated heterocycles. These reactions exploit the electrophilic nature of the enone system, enabling regioselective cyclization .
Advanced Research Questions
Q. What strategies optimize O,N-exchange reactions with sulfoximides to improve yields?
Key variables include solvent polarity, temperature, and stoichiometry. In reactions with S,S-dimethylsulfoximide, acetonitrile as a solvent at 80–82°C for 24 h, combined with triethylamine, achieves 60–72% yields for sulfoximido derivatives (e.g., 3a-b). Lower yields (<25%) in alternative pathways (e.g., hydrazine reactions in ethanol) highlight the need for optimized base strength and solvent selection to stabilize intermediates .
Q. How do solvent choice and reaction time affect cyclocondensation with dinucleophiles?
Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack on the enone system, while protic solvents (e.g., methanol) enhance cyclization efficiency. For instance, reactions with nicotinohydrazide in methanol under reflux for 16 h yield 68–77% of pyrazole derivatives. Extended reaction times (>24 h) may lead to side reactions, such as hydrolysis of the ethoxy group .
Q. Are there contradictory findings in regioselectivity when using different dinucleophiles?
Q. What analytical methods confirm the structure of sulfoximido derivatives?
Crystallography (e.g., X-ray diffraction) and NMR spectroscopy are critical. For example, NMR of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one shows distinct signals for ethoxy protons (δ 4.18–4.39 ppm) and NH groups (δ 4.93 ppm). Crystallographic data (e.g., intermolecular O–H⋯N hydrogen bonds) further validate stereochemical outcomes .
Q. How does the electronic nature of substituents influence cyclization efficiency?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the α-carbon, accelerating nucleophilic attack. Conversely, electron-donating substituents on sulfoximides (e.g., S-methyl-S-phenyl) reduce reactivity due to steric hindrance. Computational studies (e.g., DFT calculations) can quantify these effects, guiding substituent selection for target heterocycles .
Properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYGCDCWBPJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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